10,12-Heptacosadiynoic Acid
Overview
Description
10,12-Heptacosadiynoic Acid is a chemical compound with the molecular formula C27H46O2 . Its average mass is 402.653 Da and its monoisotopic mass is 402.349792 Da .
Molecular Structure Analysis
The molecular structure of 10,12-Heptacosadiynoic Acid is represented by the formula C27H46O2 . The compound has a solid physical state at 20 degrees Celsius .
Chemical Reactions Analysis
10,12-Heptacosadiynoic Acid can undergo photopolymerization . The radiation-induced phase transitions from the colorless monomer, via the metastable blue phase, to the red polydiacetylene phase, and finally to degradation of the material, were observed .
Physical And Chemical Properties Analysis
10,12-Heptacosadiynoic Acid is a solid at 20 degrees Celsius . . The compound is sensitive to light, air, and heat .
Scientific Research Applications
Nanohybrid Architecture
10,12-Pentacosadiynoic acid, a similar compound to 10,12-Heptacosadiynoic Acid, has been used in the formation of silver-polydiacetylene core-shell nanohybrids. These nanohybrids exhibit stable aqueous suspension and a bilayered, core-shell architecture, making them significant in nanostructured material research (Alloisio et al., 2015).
Photolithography and Sensing
10,12-Tricosadiynoic acid, another compound closely related to 10,12-Heptacosadiynoic Acid, is used in creating hydrogen-bonding complexes with poly(4-vinylpyridine). These complexes form high-quality thin films ideal for photopolymerization, demonstrating potential in photolithography and sensing applications (Wu et al., 2009).
Surface Interaction Studies
10,12-Heptacosadiynoic acid has been studied for its interactions with surfaces, particularly in the context of friction force microscopy. This research provides insights into the directional properties of molecular chains in various materials, contributing to our understanding of surface interactions at the molecular level (Jo et al., 2010).
Solvent Sensing
Polydiacetylenes, synthesized from diacetylene derivatives like 10,12-Heptacosadiynoic Acid, have been utilized in solvent colorimetric sensors. These sensors change color in response to different organic solvents, showcasing the potential of these compounds in developing sensitive and versatile solvent detection systems (Pumtang et al., 2011).
Reversible Thermochromism
In a study involving 10,12-pentacosadiynoic acid, researchers discovered that its hydrogen-bonded cocrystals with melamine demonstrate reversible thermochromism. This property is notable because it expands the potential applications of such materials in developing temperature-sensitive devices or indicators (Guo et al., 2016).
Interaction with Metal Ions
Research on 10,12-tricosadiynoic acid (similar to 10,12-Heptacosadiynoic Acid) revealed that its interaction with metal ions significantly affects its properties. This interaction can modulate the film's properties like photopolymerization and thermochromism, suggesting potential applications in material science and nanotechnology (Huang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
heptacosa-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEQMBEZDLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67071-95-8 | |
Record name | 10,12-Heptacosadiynoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90602057 | |
Record name | Heptacosa-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Heptacosadiynoic Acid | |
CAS RN |
67071-94-7 | |
Record name | Heptacosa-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Heptacosadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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